molecular formula C12H22ClNO B1677882 Pimeclone hydrochloride CAS No. 6966-09-2

Pimeclone hydrochloride

Cat. No.: B1677882
CAS No.: 6966-09-2
M. Wt: 231.76 g/mol
InChI Key: CPBMVAYQVPLSFX-UHFFFAOYSA-N
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Preparation Methods

Pimeclone hydrochloride can be synthesized through several synthetic routes. One common method involves the Mannich reaction, where piperidine, formaldehyde, and cyclohexanone are reacted together . The reaction is typically carried out at room temperature (25°C) with a stoichiometric amount of catalyst. The reaction mixture is monitored using thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is separated, dried, and recrystallized using acetonitrile .

Chemical Reactions Analysis

Pimeclone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pimeclone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in various chemical studies and synthesis research.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: this compound is investigated for its potential therapeutic uses, especially in respiratory and psychostimulant treatments.

    Industry: It is used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of Pimeclone hydrochloride involves its interaction with specific molecular targets in the body. It acts on the central nervous system to exert its stimulant effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and uptake .

Comparison with Similar Compounds

Pimeclone hydrochloride can be compared with other similar compounds such as:

  • 2-Benzylpiperidine
  • 4-Benzylpiperidine
  • Benzylpiperazine
  • Propylhexedrine

These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological effects. This compound is unique due to its specific combination of a piperidinylmethyl group and a cyclohexanone ring, which contributes to its distinct stimulant properties .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h11H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBMVAYQVPLSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018812
Record name Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-09-2
Record name Pimeclone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMECLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3FNT189RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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